(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hcl
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Overview
Description
®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 2-fluoro-4-methoxybenzaldehyde with ®-pyrrolidine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine.
Hydrochloride Salt Formation: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain, influencing signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities, such as antimicrobial and anti-inflammatory effects.
Pyrrolone and Pyrrolidinone Derivatives: These compounds are known for their diverse biological activities, including anticancer and antidepressant properties.
Uniqueness
®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C11H15ClFNO |
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Molecular Weight |
231.69 g/mol |
IUPAC Name |
(2R)-2-(2-fluoro-4-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
FLGRWAWBCWTPMH-RFVHGSKJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CCCN2)F.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2)F.Cl |
Origin of Product |
United States |
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